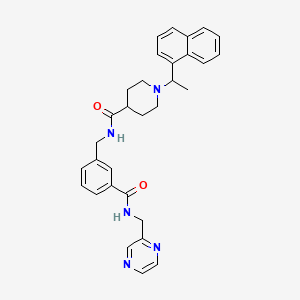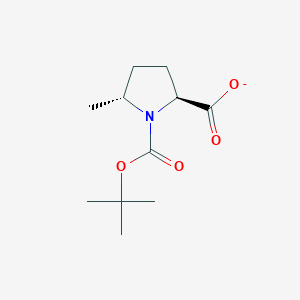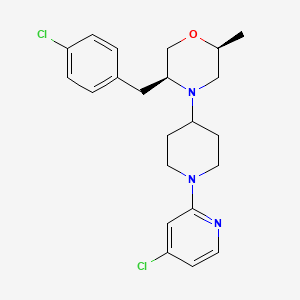
chi3L1-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chitinase-3-like protein 1 inhibitor 1 (chi3L1-IN-1) is a compound that targets chitinase-3-like protein 1 (CHI3L1), a secreted glycoprotein involved in various physiological and pathological processes, including inflammation, cancer, and tissue remodeling . CHI3L1 is known to play a significant role in chronic inflammatory diseases and cancer progression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Formation of the Core Structure: This step usually involves the construction of the core scaffold of the molecule through reactions such as cyclization or condensation.
Functional Group Modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity. This can include reactions like alkylation, acylation, or halogenation.
Purification and Characterization: The final product is purified using techniques such as column chromatography, and its structure is confirmed using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of chi3L1-IN-1 would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using industrial-scale reactors, and employing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Chi3L1-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to fine-tune the compound’s activity and selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting Agents: Such as halogens (chlorine, bromine) or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various functionalized analogs of this compound.
Wissenschaftliche Forschungsanwendungen
Chi3L1-IN-1 has several scientific research applications, including:
Cancer Research: This compound is used to study the role of CHI3L1 in cancer progression and to develop potential therapeutic strategies targeting CHI3L1.
Inflammation Studies: The compound helps in understanding the involvement of CHI3L1 in chronic inflammatory diseases such as asthma, arthritis, and inflammatory bowel disease.
Biomarker Research: This compound is used to investigate CHI3L1 as a potential biomarker for various diseases, including cancer and chronic inflammatory conditions.
Wirkmechanismus
Chi3L1-IN-1 exerts its effects by inhibiting the activity of CHI3L1. CHI3L1 interacts with various receptors and signaling pathways involved in inflammation and cancer progression . By inhibiting CHI3L1, this compound can:
Reduce Inflammation: By blocking the pro-inflammatory effects of CHI3L1.
Inhibit Tumor Growth: By interfering with CHI3L1-mediated signaling pathways that promote cancer cell proliferation, invasion, and migration.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
YKL-40: Another chitinase-like protein involved in inflammation and cancer.
CHI3L2: A related protein with similar functions but different tissue distribution and roles.
Uniqueness of Chi3L1-IN-1
This compound is unique in its high specificity and potency in inhibiting CHI3L1. This makes it a valuable tool for studying the specific roles of CHI3L1 in various diseases and for developing targeted therapies.
Eigenschaften
Molekularformel |
C22H27Cl2N3O |
|---|---|
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
(2S,5S)-5-[(4-chlorophenyl)methyl]-4-[1-(4-chloropyridin-2-yl)piperidin-4-yl]-2-methylmorpholine |
InChI |
InChI=1S/C22H27Cl2N3O/c1-16-14-27(21(15-28-16)12-17-2-4-18(23)5-3-17)20-7-10-26(11-8-20)22-13-19(24)6-9-25-22/h2-6,9,13,16,20-21H,7-8,10-12,14-15H2,1H3/t16-,21-/m0/s1 |
InChI-Schlüssel |
GQUVGWGVUVRLTF-KKSFZXQISA-N |
Isomerische SMILES |
C[C@H]1CN([C@H](CO1)CC2=CC=C(C=C2)Cl)C3CCN(CC3)C4=NC=CC(=C4)Cl |
Kanonische SMILES |
CC1CN(C(CO1)CC2=CC=C(C=C2)Cl)C3CCN(CC3)C4=NC=CC(=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-difluoro-N-[2-fluoro-3-[5-[2-[(6-morpholin-4-ylpyridin-3-yl)amino]pyrimidin-4-yl]-2-propan-2-yl-1,3-thiazol-4-yl]phenyl]benzenesulfonamide](/img/structure/B12364345.png)
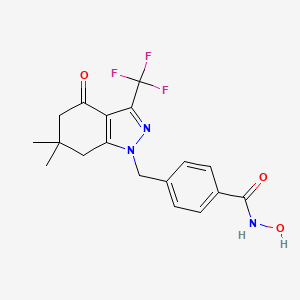

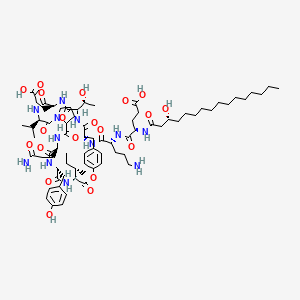
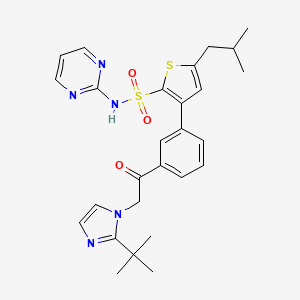

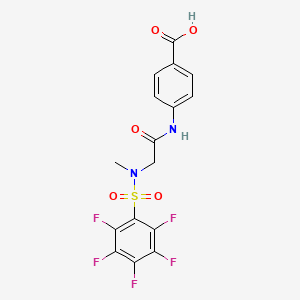
![[(2S,3S,4S,6R)-4-(dimethylamino)-6-[11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate](/img/structure/B12364400.png)
![2-[(2S,5R,8S,11S)-8-[4-(3-azidopropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12364404.png)


![Trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide](/img/structure/B12364418.png)
